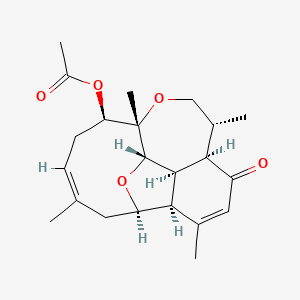

pachyclavulariaenone B

Description

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(1S,2R,3S,7R,8R,11S,12R,14Z,17R)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate |

InChI |

InChI=1S/C22H30O5/c1-11-6-7-17(26-14(4)23)22(5)21-20-18(13(3)10-25-22)15(24)9-12(2)19(20)16(8-11)27-21/h6,9,13,16-21H,7-8,10H2,1-5H3/b11-6-/t13-,16+,17+,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

GLBPZQWCAQTCDO-CTTKKIHVSA-N |

Isomeric SMILES |

C[C@H]1CO[C@]2([C@@H](C/C=C(\C[C@@H]3[C@H]4[C@H]([C@@H]1C(=O)C=C4C)[C@@H]2O3)/C)OC(=O)C)C |

Canonical SMILES |

CC1COC2(C(CC=C(CC3C4C(C1C(=O)C=C4C)C2O3)C)OC(=O)C)C |

Synonyms |

pachyclavulariaenone B |

Origin of Product |

United States |

Preparation Methods

Table 1: Extraction Parameters for this compound

| Parameter | Details |

|---|---|

| Source Organism | Pachyclavularia violacea |

| Collection Depth | 3–15 meters |

| Preservation Method | Freezing at −20°C |

| Solvent System | Dichloromethane:MeOH (1:1 v/v) |

| Extraction Duration | 48 hours |

| Yield (Crude Extract) | 0.8–1.2% of coral dry weight |

Chromatographic Purification

Purification of this compound involves multi-step chromatography to separate it from structurally similar diterpenoids. The process typically follows this sequence:

Vacuum Liquid Chromatography (VLC)

The crude extract is fractionated using silica gel VLC with a gradient of hexane:ethyl acetate (100:0 to 0:100). This compound elutes in the 70–80% ethyl acetate fraction, identified by thin-layer chromatography (TLC) spots visualized under UV light (254 nm) and by spraying with vanillin-H2SO4 reagent.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reversed-phase HPLC using a C18 column and an isocratic solvent system of acetonitrile:water (75:25 v/v) at a flow rate of 2 mL/min. This compound elutes at 18–20 minutes, with UV detection at 235 nm.

Table 2: Chromatographic Conditions for this compound

| Step | Stationary Phase | Mobile Phase | Detection Method | Retention Time |

|---|---|---|---|---|

| VLC | Silica gel 60 | Hexane:EtOAc (gradient) | TLC (Rf = 0.45) | N/A |

| HPLC | C18 | Acetonitrile:H2O (75:25) | UV (235 nm) | 18–20 min |

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra revealed a briarellin skeleton with a six-membered carbocyclic ring cis-fused to a ten-membered carbocyclic ring and a seven-membered ether ring. Key assignments included:

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the relative configuration, particularly the cis orientation of the three ring-junction protons. Crystals were obtained by vapor diffusion of hexane into a DCM solution of the compound.

Challenges and Optimization Strategies

Current preparation methods face two primary limitations:

-

Low Natural Abundance : this compound constitutes only 0.02–0.05% of the crude extract, necessitating large coral harvests.

-

Structural Complexity : The cis-fused tricyclic system complicates synthetic approaches, as evidenced by the lack of reported total syntheses.

To address these issues, recent efforts have focused on:

Q & A

Q. How to ensure data integrity in high-throughput screening of pachycllavulariaenone B derivatives?

- Methodological Answer : Implement blind screening protocols, use internal standards (e.g., fluorescent controls), and validate hits with orthogonal assays. Store raw data in repositories like Figshare with unique DOIs for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.